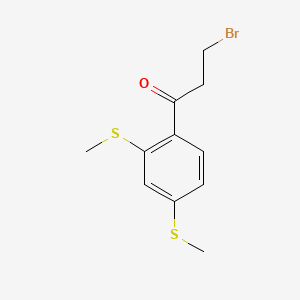
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure featuring a bromine atom, a propanone group, and two methylthio groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
科学研究应用
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
相似化合物的比较
Similar Compounds
1-(2,4-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
Uniqueness
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. These groups can participate in various chemical reactions, making the compound versatile for different applications.
属性
分子式 |
C11H13BrOS2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
TXAHFPWFXOBWAZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)C(=O)CCBr)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


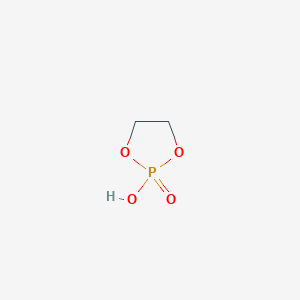
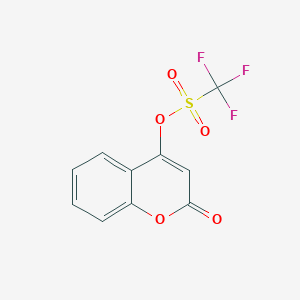
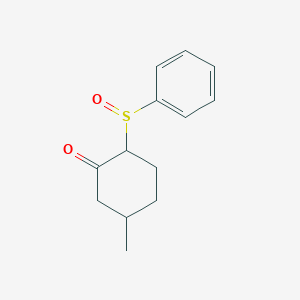
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
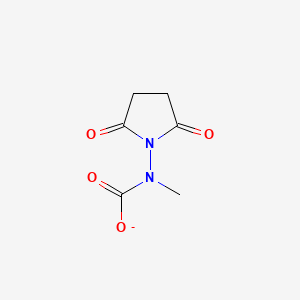

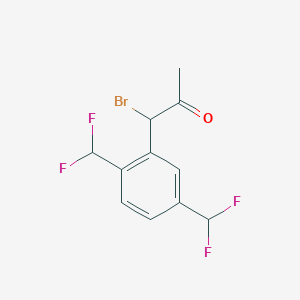
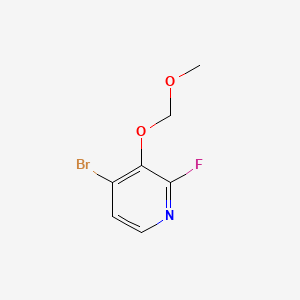
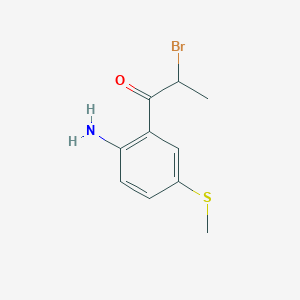
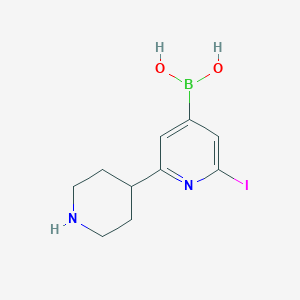

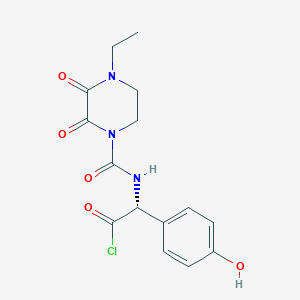

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
